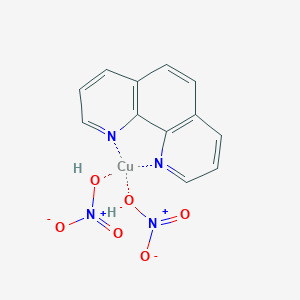
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
説明
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The molecule contains a pyrimidine ring, a fundamental structure in many biologically active compounds, and has been the subject of research due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, a tandem process involving acetalisation and cycloisomerization reactions has been developed for the synthesis of pyrimidine derivatives starting from 6-phenylethynylpyrimidine-5-carbaldehydes . Additionally, condensation reactions of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with acid derivatives have been described, leading to a range of products characterized by spectroscopic methods . Moreover, the synthesis of N,6-diaryl-4-methyl-2-cyanoimino-1,2,3,6-tetrahydropyrimidine-5-carboxamides has been achieved through reactions involving acetoacetic acid N-arylamides, aromatic aldehydes, and cyanoguanidine .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques. In the case of the condensation products of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde, IR, UV, 1H NMR, 13C NMR, and mass spectra have been utilized . Similarly, the structure of N,6-diaryl-4-methyl-2-cyanoimino-tetrahydropyrimidine derivatives was confirmed by IR, 1H NMR spectroscopy, and X-ray diffraction data .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives allows for the formation of various biologically significant compounds. For example, a three-component condensation reaction has been employed to synthesize novel dihydropyrimido[4,5-d]pyrimidine derivatives under solvent-free conditions . Additionally, thieno[2,3-d]pyrimidines have been prepared from 4,6-dichloropyrimidine-5-carbaldehydes through intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their structure and have been studied through various analytical techniques. The synthesized compounds often exhibit properties that make them suitable for further functionalization or evaluation as potential pharmaceutical agents. For instance, novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and are being investigated for their anticancer activity .
科学的研究の応用
-
6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile : This compound is similar to the one you mentioned, but with a carbonitrile group instead of a carbaldehyde group. Unfortunately, specific applications or experimental procedures were not available in the search results.
-
methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : This compound has a carboxylate group instead of a carbaldehyde group. The search results did not provide specific applications or experimental procedures for this compound either.
-
6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile : This compound was synthesized by interacting the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent. Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have been studied.
-
ethyl-6-methyl-2-oxo-4-(3-(2-oxo-2-phenylethyl)ureido)-1,2,3,4-tetrahydropyrimidine-5-carboxylate : A simulated method was used to identify the existence of two intramolecular hydrogen bonding in this investigation.
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The title compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities. The dihydropyrimidine ring adopts a screw-boat conformation.
-
6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile : This compound is similar to the one you mentioned, but with a carbonitrile group instead of a carbaldehyde group. Unfortunately, specific applications or experimental procedures were not available in the search results.
-
methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : This compound has a carboxylate group instead of a carbaldehyde group. The search results did not provide specific applications or experimental procedures for this compound either.
-
6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile : This compound is similar to the one you mentioned, but with a carbonitrile group instead of a carbaldehyde group. Unfortunately, specific applications or experimental procedures were not available in the search results.
-
methyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : This compound has a carboxylate group instead of a carbaldehyde group. The search results did not provide specific applications or experimental procedures for this compound either.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2H,1H3,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFLZILKSTBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316232 | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
CAS RN |
24048-74-6 | |
| Record name | 24048-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)


![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
